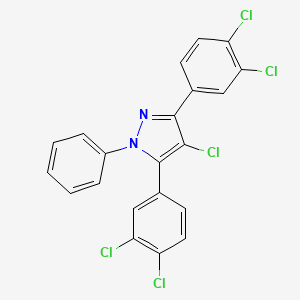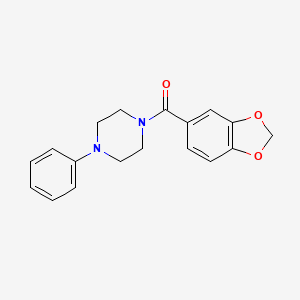![molecular formula C12H12N4O2 B10930646 1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2,5-dione](/img/structure/B10930646.png)
1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-b]pyridine core, which is known for its potential biological activities, including anticancer and antiviral properties .
Preparation Methods
The synthesis of 1-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with dihydro-1H-pyrrole-2,5-dione under specific reaction conditions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing techniques such as flash column chromatography for purification .
Chemical Reactions Analysis
1-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups under appropriate conditions
Scientific Research Applications
1-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
1-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.
1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines: These compounds also show significant anticancer activity and are used in drug development.
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H12N4O2/c1-6-5-7(2)13-11-10(6)12(15-14-11)16-8(17)3-4-9(16)18/h5H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
OZFWZKQHQYSWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)CCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3,6-dimethyl-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930566.png)
![N-(3-fluoro-4-methylphenyl)-3-[2-(2-methylpropyl)-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10930569.png)
![Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10930570.png)

![3-(4-fluorophenyl)-N-(2-methoxyethyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930576.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930583.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930590.png)

![6-ethyl-1-methyl-5-[(pyridin-2-ylmethyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10930597.png)
![5-(4-fluorophenyl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930598.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930602.png)
![Piperazine-1,4-diylbis{[2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone}](/img/structure/B10930609.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930638.png)
